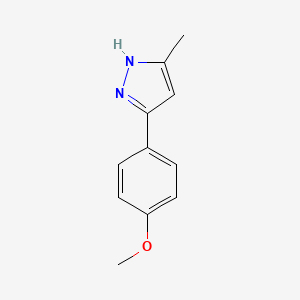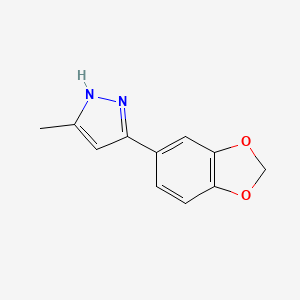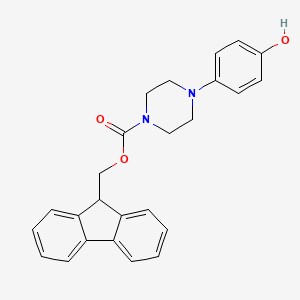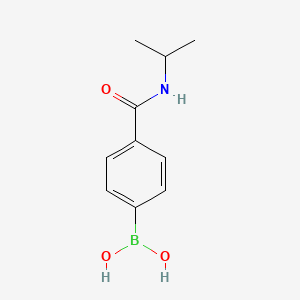
4-(N-Isopropylaminocarbonyl)phenylboronic acid
Descripción general
Descripción
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .
Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids: are renowned for their ability to form complexes with diols and anions , such as fluoride or cyanide. This property is particularly useful in the development of sensors for detecting these substances. The interaction with diols is crucial for sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Biological Labelling and Protein Manipulation
The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation. This includes the modification of proteins, which is essential for various biological research applications, such as studying protein functions and interactions .
Therapeutic Development
Boronic acids have been utilized in the development of therapeutics. Their interaction with various biological molecules makes them suitable candidates for drug design, particularly in targeting diseases that involve diol-containing compounds .
Separation Technologies
In the field of separation technologies, boronic acids can be employed to facilitate the separation of different biological molecules. This is especially useful in the purification processes of complex mixtures, where specific interactions with diols can be exploited .
Diagnostic Agents
Boronic acid derivatives have been explored as diagnostic agents. Their ability to bind to specific molecules allows them to be used in diagnostic assays, which can lead to the development of new methods for disease detection .
Glucose-Sensitive Polymers
An important application of boronic acid derivatives is in the creation of glucose-sensitive polymers. These polymers can respond to glucose levels, enabling the self-regulated release of insulin, which is a significant advancement in diabetes treatment .
Safety and Hazards
The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of an organoboron reagent to a metal catalyst, followed by a reductive elimination step to form the carbon-carbon bond .
Biochemical Pathways
Boronic acids and their derivatives have been used as protective groups in carbohydrate chemistry, affecting processes such as acylation, silylation, and alkylation of glycoside-derived boronates .
Pharmacokinetics
The compound’s molecular weight (20703 g/mol ) suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 g/mol are generally well-absorbed .
Result of Action
The compound’s involvement in suzuki-miyaura coupling suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic synthesis .
Action Environment
Boronic acids are generally sensitive to ph, and their reactivity can be influenced by the presence of diols and amines .
Propiedades
IUPAC Name |
[4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSEYKTZAKRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378483 | |
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopropylcarbamoyl)phenyl)boronic acid | |
CAS RN |
397843-67-3 | |
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



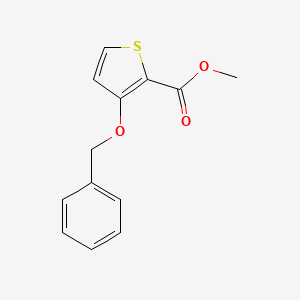
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)
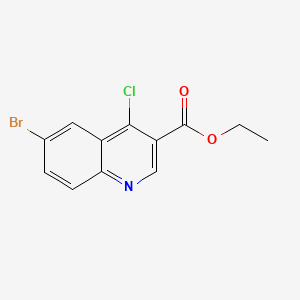
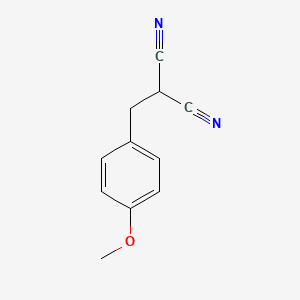
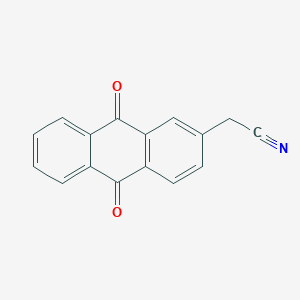
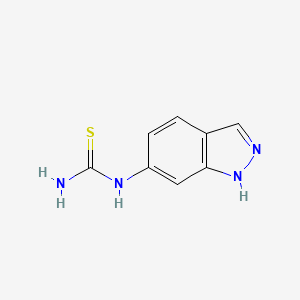
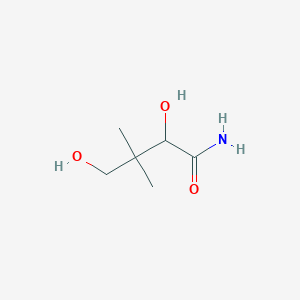
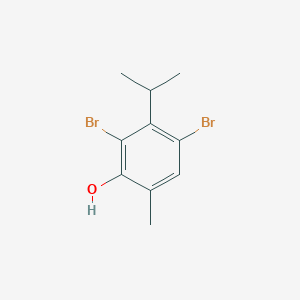
![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)

